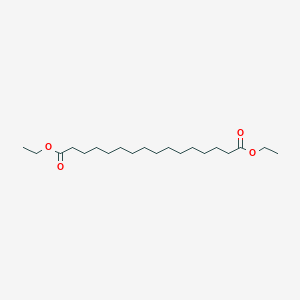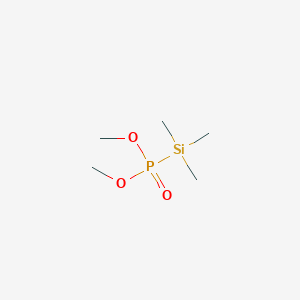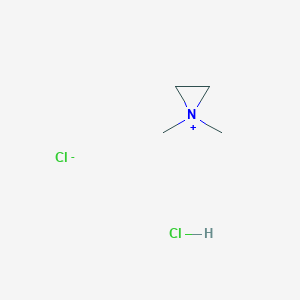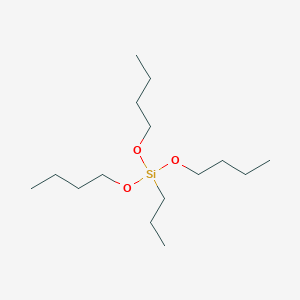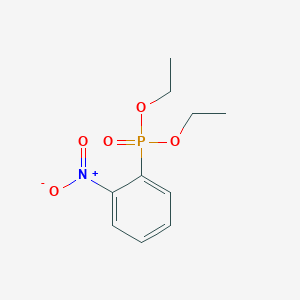
3,4-Difluorothiophene
Overview
Description
3,4-Difluorothiophene, also known as this compound, is a useful research compound. Its molecular formula is C4H2F2S and its molecular weight is 120.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Properties:
3,4-Difluorothiophene has been instrumental in the development of solar cell materials. Polythiophene derivatives incorporating this compound units have demonstrated the ability to lower the highest occupied molecular orbital (HOMO) and narrow the bandgap of solar cell polymers, leading to improved photovoltaic performance. In particular, the introduction of fluorine atoms into polythiophene backbones has been observed to significantly enhance the power conversion efficiency of polymer solar cells (Huang et al., 2013).
Enhancement of Electron Mobility:
The incorporation of this compound into polymer structures has been found to significantly improve electron mobility in thin-film transistors. This has been attributed to the downshifted LUMO energy level and diminished steric hindrance effect brought about by the fluoro substitutes in this compound, resulting in high electron mobility and good device performance in all-polymer solar cell applications (Zhao et al., 2017).
Liquid Crystal Compounds:
This compound has been used in the synthesis of novel liquid crystal compounds. These compounds have exhibited broad nematic phase ranges and high clearing points, making them suitable for various applications in display technologies (Du Wei, 2003).
Organic Thin-Film Transistor Applications:
In the field of organic electronics, this compound-based polymers have been designed and synthesized for use in organic thin-film transistors. These materials have demonstrated balanced hole and electron mobilities, paving the way for the development of high-performance ambipolar thin-film transistor devices (Sonar et al., 2016).
Bulk-Heterojunction Solar Cells:
Poly(isoindigo-alt-3,4-difluorothiophene) analogues, utilized as "polymer acceptors" in bulk-heterojunction solar cells, have achieved efficiencies greater than 7% when used alongside polymer donors. This marks a significant advancement in the development of "all-polymer" bulk-heterojunction solar cells, highlighting the potential of this compound in non-fullerene polymer solar cell applications (Liu et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,4-Difluorothiophene is a chemical compound used in the synthesis of various organic materials. The primary targets of this compound are typically organic molecules that can undergo reactions with this compound to form more complex structures .
Mode of Action
The mode of action of this compound involves its interaction with other organic molecules in chemical reactions. It can participate in various types of reactions, including substitution and addition reactions, to form new compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reactions it is involved in. In general, it is used to synthesize more complex organic compounds, potentially affecting the pathways these compounds are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed and distributed throughout the body fairly quickly. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it participates in. For example, in the synthesis of organic solar cells, it contributes to the formation of the active layer that absorbs sunlight and generates electricity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in .
Properties
IUPAC Name |
3,4-difluorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIBDPMYKKYHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617832 | |
| Record name | 3,4-Difluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19259-15-5 | |
| Record name | 3,4-Difluorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


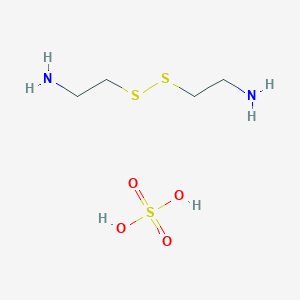
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
